molecular formula C13H14NNaO5 B15181699 Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate CAS No. 26787-84-8

Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate

Cat. No.: B15181699
CAS No.: 26787-84-8
M. Wt: 287.24 g/mol
InChI Key: GOKJACUSSDJUBD-OQRDAHIVSA-M
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Description

Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate is a chiral sodium salt characterized by a 4-hydroxyphenyl group, a methoxy-substituted propenyl chain, and an acetamide backbone. This compound is utilized as a key intermediate in pharmaceutical synthesis, notably in the production of β-lactam antibiotics like cephalosporins . Its structure confers stereochemical specificity, making it critical for biological activity in drug molecules.

Properties

CAS No.

26787-84-8

Molecular Formula

C13H14NNaO5

Molecular Weight

287.24 g/mol

IUPAC Name

sodium;(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate

InChI

InChI=1S/C13H15NO5.Na/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+;/t12-;/m1./s1

InChI Key

GOKJACUSSDJUBD-OQRDAHIVSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves several steps. One common method includes the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxoprop-1-enyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyphenyl or methoxy-methyl-oxopropenyl-amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sodium vs. Potassium Salts

The sodium salt is structurally analogous to potassium salts such as Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate (CAS 273-992-8) and Potassium (R)-(3-ethoxy-1-methyl-3-oxoprop-1-enyl)aminoacetate (CAS 288-752-8). Key differences include:

  • Counterion Effects : Sodium salts generally exhibit higher aqueous solubility compared to potassium salts, which may influence formulation stability and bioavailability.
  • Substituent Variations: The ethoxy variant (3-ethoxy vs.
Table 1: Comparison of Sodium and Potassium Salts
Property Sodium Salt (R)-4-hydroxyphenyl variant Potassium Salt (R)-4-hydroxyphenyl variant Potassium Salt (3-ethoxy variant)
CAS Number 2975-08-8 273-992-8 288-752-8
Counterion Na⁺ K⁺ K⁺
Key Substituent 3-Methoxy 3-Methoxy 3-Ethoxy
Application Cephalosporin synthesis Pharmaceutical intermediate Not specified

Functional Group Variations

4-Hydroxyphenyl vs. Phenyl Derivatives

The sodium compound’s 4-hydroxyphenyl group distinguishes it from analogs like Sodium D-(-)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl acetate (lacking the hydroxyl group).

  • Biological Impact : The hydroxyl group enhances hydrogen bonding with biological targets, improving binding affinity in antibiotics .
  • Metabolic Stability : The hydroxyl group may increase susceptibility to glucuronidation, affecting pharmacokinetics .
Comparison with Sulfonamide-Containing Analogs

Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () feature sulfonamide and cyano groups. These groups confer distinct reactivity (e.g., hydrogen-bond acceptor capacity) but lack the stereochemical complexity of the sodium salt, limiting their utility in chiral drug synthesis .

Regulatory and Commercial Status

  • Tariff Codes : Listed under Canadian tariff item 9914.00.00, indicating commercial relevance in pharmaceutical manufacturing .
  • CAS Registrations : Multiple entries in regulatory databases (e.g., ECHA) confirm its industrial use .

Analytical Data and Physicochemical Properties

  • IR Spectroscopy : Expected peaks near 1660–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching), similar to potassium analogs .
  • NMR : The 4-hydroxyphenyl group would show aromatic protons at δ 6.5–7.5 ppm, distinct from phenyl analogs .

Biological Activity

Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate, commonly referred to by its CAS number 26787-84-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H15NO5.Na
  • Molecular Weight : 287.24 g/mol
  • IUPAC Name : Sodium (2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
  • Purity : 96% .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

Research has shown that this compound may inhibit the proliferation of cancer cells. A study involving human myeloid leukemia (HL-60) cells indicated that the compound could reduce cell viability significantly at certain concentrations, suggesting a dose-dependent effect on cancer cell growth .

Cell LineIC50 Value (µM)Effect Observed
HL-601060% inhibition of cell growth
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cytotoxic effects noted

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : Studies have indicated that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Interaction : The compound may interact with DNA, affecting replication and transcription processes, which is a common mechanism for many anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on HL-60 Cells :
    • Objective : To assess the cytotoxic effects of the compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.
  • Antioxidant Activity Assessment :
    • Objective : To evaluate the free radical scavenging ability.
    • Findings : The compound exhibited a strong capacity to neutralize DPPH radicals, indicating potent antioxidant properties.

Q & A

Q. What are the optimal synthetic routes for Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and sodium acetate under reflux conditions. Key parameters include:
  • Solvent System : A mixture of DMF and acetic acid (5:10 v/v) to enhance solubility of intermediates .
  • Catalyst : Sodium acetate (0.02 mol) to promote cyclization and stabilize reactive intermediates .
  • Temperature : Reflux at 100–110°C for 2 hours to ensure complete reaction .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .

Table 1 : Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMF:Acetic Acid (1:2)+20% yield
Catalyst Loading0.02 mol NaOAc+15% efficiency
Reaction Time2 hoursComplete conversion

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are critical for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the (R)-configuration at the chiral center, confirming spatial arrangement of the 4-hydroxyphenyl and enaminone groups .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.7–3.9 ppm (methoxy group) .
  • ¹³C NMR : Signals at δ 170–175 ppm confirm the carboxylate and oxopropenyl groups .
  • HPLC with Chiral Columns : Enantiomeric purity (>98% ee) verified using a Chiralpak AD-H column and hexane:isopropanol (85:15) mobile phase .

Advanced Research Questions

Q. How does stereochemical purity influence the compound’s pharmacological activity, and what methods ensure enantiomeric consistency?

  • Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to bacterial penicillin-binding proteins (PBPs) compared to the (S)-form, as shown in cephalosporin analogs . To ensure consistency:
  • Asymmetric Synthesis : Use chiral auxiliaries like L-proline derivatives to direct (R)-configuration formation .
  • Dynamic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively removes (S)-enantiomers .
  • Quality Control : Regular HPLC monitoring with a chiral stationary phase to maintain >99% enantiomeric excess .

Q. What are the degradation pathways of this compound under varying pH conditions, and how can stability be enhanced?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Hydrolysis of the β-lactam-like enaminone group occurs, forming 4-hydroxyphenylacetic acid and methoxypropanoate fragments .
  • Alkaline Conditions (pH > 9) : Degradation via oxidation of the phenolic hydroxyl group, detected by LC-MS .
  • Stabilization Strategies :
  • Lyophilization : Reduces hydrolytic degradation in aqueous formulations .
  • Excipients : Add antioxidants like ascorbic acid (0.1% w/v) to prevent oxidation .

Table 2 : Stability Profile at 25°C

pHHalf-Life (Days)Major Degradants
2.574-Hydroxyphenylacetic acid
7.430None detected
9.010Quinone derivatives

Q. How can contradictions in reported bioactivity data be resolved, particularly regarding antibacterial efficacy?

  • Methodological Answer : Discrepancies arise from variations in:
  • Test Strains : Gram-negative bacteria (e.g., Pseudomonas aeruginosa) show resistance due to efflux pumps, unlike Gram-positive species .
  • Culture Media : Cation-adjusted Mueller-Hinton broth (CAMHB) enhances reproducibility by standardizing cation concentrations .
  • Method : Use broth microdilution (CLSI M07-A11) instead of disk diffusion for accurate MIC values .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to PBPs, identifying hydrogen bonds between the carboxylate group and Ser130/Ser237 residues .
  • MD Simulations : GROMACS analyzes stability of the ligand-PBP complex over 100 ns, revealing RMSD fluctuations <2 Å .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy group) with enhanced membrane permeability (logP = 1.2) .

Data Contradiction Analysis

  • Synthesis Yield Variability : reports 70–80% yields using DMF-acetic acid, while cites 50–60% with ethanol-water. This discrepancy is attributed to solvent polarity affecting intermediate solubility .
  • Bioactivity vs. Structure : The sodium salt () shows higher solubility than the potassium analog (), explaining divergent MIC values in aqueous vs. lipid-rich media .

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